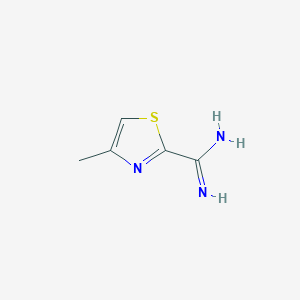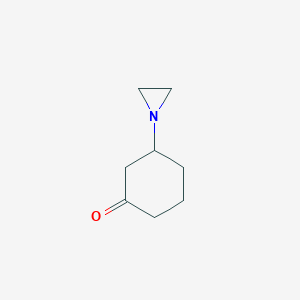![molecular formula C5H6N6 B11922795 4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine CAS No. 51088-28-9](/img/structure/B11922795.png)
4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a hydrazinyl group at the 4-position. The presence of this hydrazinyl group imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrazolo[3,4-d]pyrimidine with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazones or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include azo compounds, hydrazones, and various substituted pyrazolo[3,4-d]pyrimidine derivatives .
Applications De Recherche Scientifique
4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of certain kinases involved in cancer cell proliferation.
Mécanisme D'action
The mechanism of action of 4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting the cell cycle progression in cancer cells. This inhibition leads to apoptosis or programmed cell death, making it a promising candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
- 4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidine
- 4-Amino-1H-pyrazolo[3,4-d]pyrimidine
- 4-Methyl-1H-pyrazolo[3,4-d]pyrimidine
Comparison: Compared to these similar compounds, 4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents .
Propriétés
Numéro CAS |
51088-28-9 |
|---|---|
Formule moléculaire |
C5H6N6 |
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
1H-pyrazolo[3,4-d]pyrimidin-4-ylhydrazine |
InChI |
InChI=1S/C5H6N6/c6-10-4-3-1-9-11-5(3)8-2-7-4/h1-2H,6H2,(H2,7,8,9,10,11) |
Clé InChI |
NAGASGZGPPRZKI-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC2=C1C(=NC=N2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11922731.png)



![1-Amino-5-azaspiro[2.4]heptan-5-ol](/img/structure/B11922754.png)
![7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol](/img/structure/B11922762.png)
![3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11922763.png)

![1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one](/img/structure/B11922774.png)



